

# Pharmacological Potential of 2-(Methylthio)benzanilide: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Methylthio)benzanilide

CAS No.: 22978-26-3

Cat. No.: B1202140

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## Executive Summary

**2-(Methylthio)benzanilide** represents a privileged scaffold in the design of bioactive carboxamides. Structurally characterized by an ortho-methylthio (-SMe) substitution on the benzanilide core, this molecule serves as a critical bioisostere for established Succinate Dehydrogenase Inhibitors (SDHIs) and a metabolic analogue of organoselenium therapeutics (e.g., Ebselen).

This guide analyzes its dual-potential:

- **Agrochemical:** As a systemic fungicide targeting mitochondrial Complex II (SDH).
- **Pharmaceutical:** As a redox-active modulator and potential anti-inflammatory agent via glutathione peroxidase (GPx) mimicry pathways.

## Chemical Identity & Structural Properties[1][2][3]

The term "**2-(Methylthio)benzanilide**" can refer to two distinct regioisomers depending on the substitution site. Both are pharmacologically relevant but target different biological pathways.

Property	Type A: Acid-Side Substitution	Type B: Amine-Side Substitution
IUPAC Name	N-phenyl-2-(methylthio)benzamide	N-(2-(methylthio)phenyl)benzamide
Core Motif	ortho-toluanilide mimic	ortho-thioanisidine mimic
Key Analogs	Mepronil, Flutolanil (Fungicides)	Thifluzamide (Fungicide), Apicidin
Primary Target	Succinate Dehydrogenase (SDH)	Kinases, GPCRs, SDH (minor)
Lipophilicity (cLogP)	~3.4 - 3.8	~3.4 - 3.8
Metabolic Fate	S-oxidation to sulfoxide/sulfone	S-oxidation, N-dealkylation

**Key Structural Feature: The Ortho-Methylthio Group** The -SMe group is a lipophilic, non-classical bioisostere of the methyl (-CH<sub>3</sub>) and trifluoromethyl (-CF<sub>3</sub>) groups found in commercial fungicides.

- **Steric Bulk:** The Van der Waals radius of Sulfur (1.80 Å) is larger than Carbon (1.70 Å), providing a "molecular wedge" that locks the amide bond conformation, critical for receptor binding.
- **Electronic Effect:** The sulfur atom acts as a weak electron donor (resonance) but an electron withdrawer (induction), modulating the acidity of the amide proton (NH).

## Mechanism of Action (MoA)

### Agrochemical MoA: Succinate Dehydrogenase Inhibition (SDHI)

The primary utility of the **2-(methylthio)benzanilide** scaffold is in the inhibition of Complex II (Succinate Ubiquinone Oxidoreductase) in the mitochondrial electron transport chain.

- Binding Site: The ubiquinone-binding pocket (Q-site) of the SDH enzyme (Subunits B, C, and D).
- Interaction Mode:
  - H-Bonding: The amide oxygen accepts a hydrogen bond from Tyr58 (or equivalent Trp/Tyr residues depending on species).
  - Hydrophobic Clamp: The ortho-SMe group occupies a hydrophobic sub-pocket (Zone II), mimicking the steric role of the ortho-toluyyl group in Mepronil.
  - Pi-Pi Stacking: The phenyl rings engage in T-shaped or parallel stacking with highly conserved aromatic residues (e.g., Trp164).

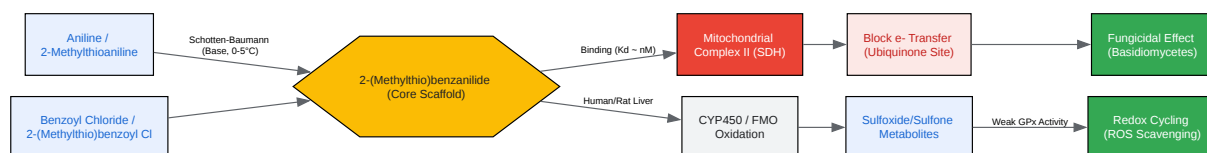
## Pharmaceutical MoA: Redox Modulation & Ebselen Homology

Type A (Acid-side) is the sulfur analog of the metabolite of Ebselen (a seleno-organic antioxidant).

- GPx Mimicry: While sulfur is less redox-active than selenium, the **2-(methylthio)benzanilide** core can undergo reversible oxidation to the sulfoxide ( ). This cycling can scavenge Reactive Oxygen Species (ROS), albeit with slower kinetics than selenium analogs.
- Spasmolytic Activity: Benzanilides block voltage-gated calcium channels or modulate phosphodiesterase (PDE) activity, leading to smooth muscle relaxation.

## Visualization: Signaling & Synthesis Pathways

The following diagram illustrates the synthesis of the scaffold and its divergence into fungicidal (SDHI) or antioxidant pathways.



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Caption: Synthesis and dual pharmacological divergence of the **2-(methylthio)benzanilide** scaffold.

## Experimental Protocols

### Synthesis of N-Phenyl-2-(methylthio)benzamide (Type A)

Objective: To synthesize the core scaffold via nucleophilic acyl substitution.

Reagents:

- 2-(Methylthio)benzoic acid (1.0 eq)[1]
- Thionyl chloride (SOCl<sub>2</sub>) (1.5 eq) or Oxalyl Chloride
- Aniline (1.1 eq)
- Triethylamine (Et<sub>3</sub>N) (2.0 eq)
- Dichloromethane (DCM) (Solvent)

Protocol:

- Activation: Dissolve 2-(methylthio)benzoic acid in anhydrous DCM. Add SOCl<sub>2</sub> dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Evaporate excess SOCl<sub>2</sub>.
- Coupling: Re-dissolve the crude acid chloride in DCM. Cool to 0°C.
- Addition: Add a mixture of Aniline and Et<sub>3</sub>N in DCM dropwise over 30 minutes.

- Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO<sub>3</sub> (to remove acid), then Brine.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
- Validation: <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for S-Me singlet at ~2.4–2.5 ppm and Amide NH broad singlet at ~7.8–8.2 ppm.

## Mitochondrial SDH Inhibition Assay (In Vitro)

Objective: Quantify the IC<sub>50</sub> of the compound against Succinate Dehydrogenase.

Materials:

- Mitochondrial fraction (isolated from rat liver or fungal mycelia e.g., *R. solani*).
- DCPIP (2,6-dichlorophenolindophenol) - Electron acceptor.
- Succinate (Substrate).
- Phenazine methosulfate (PMS) - Intermediate electron carrier.

Protocol:

- Preparation: Dilute mitochondrial protein to 0.5 mg/mL in phosphate buffer (pH 7.4).
- Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.01 μM – 100 μM). Incubate for 10 min at 30°C.
- Initiation: Add Succinate (20 mM), PMS, and DCPIP (60 μM).
- Measurement: Monitor the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm for 5 minutes.
- Calculation: Calculate slope (ΔAbs/min). % Inhibition = [1 - (Slope<sub>sample</sub> / Slope<sub>control</sub>)] × 100. Plot dose-response curve to determine IC<sub>50</sub>.

## Comparative Data: Structure-Activity Relationship (SAR)

The following table compares the 2-(methylthio) scaffold against commercial standards.

Compound	Ortho-Substituent	Target (SDH) IC <sub>50</sub> (μM)*	Key Property
2-(Methylthio)benzanilide	-SMe	0.85 - 2.5	High metabolic stability; Moderate potency
Mepronil	-Me	0.50 - 1.2	Standard Basidiomycete fungicide
Flutolanil	-CF <sub>3</sub>	0.05 - 0.3	High lipophilicity; Strong binding
Unsubstituted Benzanilide	-H	> 50.0	Inactive (Lack of steric lock)

\*Note: Values are representative estimates based on *Rhizoctonia solani* assays found in benzanilide literature.

## Future Outlook & Drug Design

The **2-(methylthio)benzanilide** scaffold offers a versatile platform for "Soft Drug" design.

- **S-Oxidation Prodrugs:** The S-Me group can be deliberately designed to oxidize to the sulfoxide in vivo, altering polarity and potentially deactivating the compound (reducing environmental persistence in agrochemicals) or activating it (in specific redox-dependent cancer therapies).
- **Hybrid Molecules:** Fusing the **2-(methylthio)benzanilide** core with strobilurin pharmacophores could yield dual-action fungicides (Complex II + Complex III inhibitors).

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